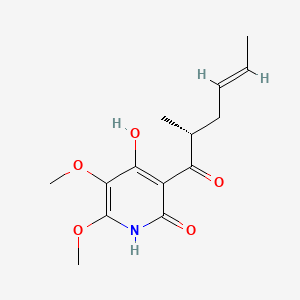
Harzianopyridone
描述
哈尔氏吡啶酮 (HAR): 是一种从哈茨木霉菌株中提取的海洋天然产物。最初是从海绵 (Callyspongia sp.) 样本中分离出来的。 海洋天然产物通常具有新颖的结构和多样的生物活性,使其成为创新药物的宝贵资源 .
准备方法
合成路线和反应条件: 哈尔氏吡啶酮的具体合成路线仍在研究中,但它是从木霉菌菌株中获得的。需要进一步研究来阐明详细的合成途径。
工业生产方法: 目前,哈尔氏吡啶酮还没有建立工业规模的生产方法。这方面的研究正在进行中。
化学反应分析
反应类型: 哈尔氏吡啶酮因其抗真菌、抗菌和除草活性而得到研究
常用试剂和条件: 哈尔氏吡啶酮反应中使用的试剂和条件仍然是研究的活跃领域。研究人员正在探索其化学行为,并确定适合其合成和修饰的条件。
主要产物: 哈尔氏吡啶酮反应产生的主要产物尚未得到广泛表征。需要进一步研究来确定其转化过程中形成的特定化合物。
科学研究应用
作用机制
哈尔氏吡啶酮的作用机制涉及它与 ZIKV RdRp 的相互作用。 通过抑制 RdRp 的聚合酶活性,它抑制了病毒复制 .
相似化合物的比较
虽然哈尔氏吡啶酮的独特性是值得注意的,但与类似化合物的全面比较仍然是一个关注的领域。进一步的研究将有助于识别相关分子,并突出其独特的特征。
属性
IUPAC Name |
4-hydroxy-5,6-dimethoxy-3-[(E,2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-5-6-7-8(2)10(16)9-11(17)12(19-3)14(20-4)15-13(9)18/h5-6,8H,7H2,1-4H3,(H2,15,17,18)/b6-5+/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYAYFJAGDIMEX-HQZHTGGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C[C@@H](C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Harzianopyridone and where is it found?
A1: this compound (HAR) is a secondary metabolite produced by the fungus Trichoderma harzianum [, ]. It was initially discovered as an antifungal compound [] but has shown potential for other applications, such as antiviral activity [, ].
Q2: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C16H19NO5 and a molecular weight of 305.33 g/mol [].
Q3: How is this compound's structure elucidated?
A4: The structure of HAR was determined using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [, ]. These techniques help determine the connectivity of atoms and functional groups within the molecule.
Q4: Has the biosynthesis of this compound been investigated?
A5: Yes, studies using isotope-labeled precursors like acetic acid and methionine have provided insights into the biosynthetic pathway of this compound []. Research revealed that the biosynthesis involves iterative enzymatic steps using a methyltransferase and a flavin-dependent monooxygenase to introduce specific methoxy groups []. Interestingly, a temporary N-methoxy group plays a crucial role in directing the reactivity during biosynthesis [].
Q5: What is the significance of the stereochemistry of this compound?
A6: this compound exists as a single enantiomer, specifically the (-) enantiomer [, ]. This chirality likely plays a crucial role in its biological activity, as interactions with biological targets are often stereospecific.
Q6: Does this compound have any antiviral properties?
A7: Yes, recent research has shown that HAR exhibits anti-Zika virus (ZIKV) activity []. It inhibits ZIKV replication by directly targeting and suppressing the activity of the viral RNA-dependent RNA polymerase (RdRp) [].
Q7: Are there any known structure-activity relationship (SAR) studies for this compound?
A8: While detailed SAR studies are limited, the first synthesis of HAR and its analogs was achieved by metalation of substituted pyridylcarbamates []. This synthetic strategy allows for modifications at specific positions of the pyridine ring, enabling the exploration of how structural changes affect biological activity.
Q8: Has this compound shown any effects on mammalian cells?
A9: Interestingly, HAR and its derivatives have been shown to inhibit myogenesis, the process of muscle cell formation, in vitro [, , ]. This effect seems to be related to the inhibition of succinate dehydrogenase and the subsequent accumulation of succinate [, ].
Q9: What are the potential applications of this compound in agriculture?
A10: Given its potent antifungal activity, HAR holds promise as a biocontrol agent against plant pathogenic fungi []. Its use could potentially reduce reliance on synthetic fungicides, offering a more sustainable approach to crop protection.
Q10: Are there any analytical methods for detecting and quantifying this compound?
A11: High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Mass Spectrometry (MS) is a commonly used technique for identifying and quantifying this compound in complex mixtures [, ]. This method allows for sensitive and specific detection of HAR in various matrices.
Q11: What is the current research focus regarding this compound?
A12: Ongoing research focuses on elucidating the detailed mechanism of action of HAR against various pathogens, exploring its potential in different biological contexts, and developing efficient production and formulation strategies for its practical applications [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


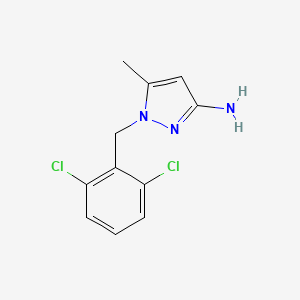
![1-[(3,4-Dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl azide](/img/structure/B3039069.png)
![5-(Benzo[D]thiazol-2-yl)thiophene-2-boronic acid](/img/structure/B3039070.png)
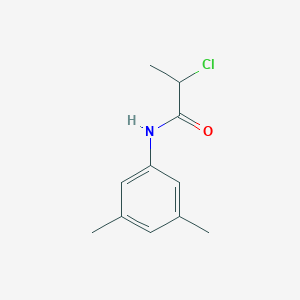
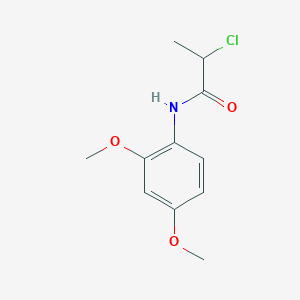
![Dimethyl 2-[(2-chloropropanoyl)amino]terephthalate](/img/structure/B3039073.png)
![Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate](/img/structure/B3039074.png)
![2-chloro-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenesulfonamide](/img/structure/B3039076.png)
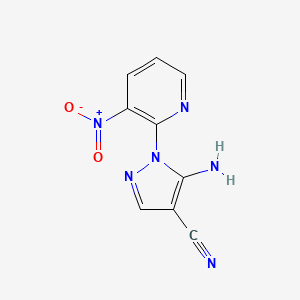
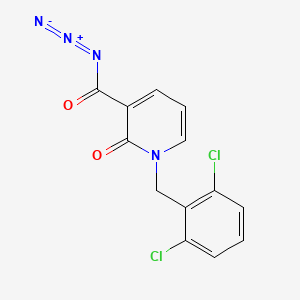
![[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(4-bromophenyl)methanone](/img/structure/B3039084.png)
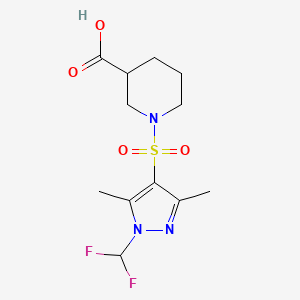
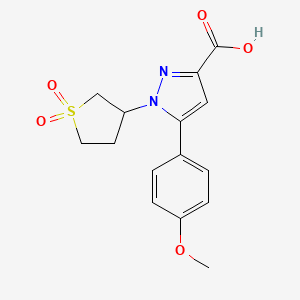
![3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3039088.png)
